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Compound of Interest

Compound Name: Caffeic aldehyde

Cat. No.: B1141455 Get Quote

Introduction: Caffeic aldehyde, systematically known as (E)-3-(3,4-dihydroxyphenyl)prop-2-

enal, is a naturally occurring phenolic aldehyde.[1] Its structure, featuring a catechol ring

conjugated with an α,β-unsaturated aldehyde, gives rise to distinct spectroscopic

characteristics that are crucial for its identification and characterization.[1] This guide provides

a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for caffeic aldehyde, along with detailed experimental protocols for

acquiring such data.

Spectroscopic Data Summary
The quantitative spectroscopic data for caffeic aldehyde are summarized in the tables below,

offering a clear reference for researchers.

Table 1: ¹H-NMR Spectroscopic Data for Caffeic Aldehyde

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehyde H 9.5 - 10.0 Doublet Small

Olefinic H (trans) 6.5 - 7.6 Two Doublets ~16

Aromatic H 6.7 - 7.1 ABX Pattern -

Phenolic OH 8.5 - 9.5 Broad Singlet -
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[Data sourced from general spectroscopic characteristics of caffeic aldehyde.][1]

Table 2: ¹³C-NMR Spectroscopic Data for Caffeic Aldehyde

Carbon Assignment Chemical Shift (δ, ppm)

Aldehyde C 190 - 195

Olefinic C 120 - 150

Aromatic C 115 - 150

Aromatic C-OH 145 - 150

[Data sourced from general spectroscopic characteristics of caffeic aldehyde.][1]

Table 3: IR Absorption Bands for Caffeic Aldehyde

Functional Group Wavenumber (cm⁻¹) Intensity

Phenolic O-H Stretch 3200 - 3500 Broad

Aldehyde C-H Stretch 2830 - 2695 Moderate

Carbonyl C=O Stretch 1680 - 1700 Strong

[Data sourced from general spectroscopic characteristics of caffeic aldehyde.][1]

Table 4: Mass Spectrometry Data for Caffeic Aldehyde

Parameter Value

Molecular Formula C₉H₈O₃

Molecular Weight 164.16 g/mol

Common Adducts [M+H]⁺, [M-H]⁻

[Data sourced from general spectroscopic characteristics of caffeic aldehyde.][1]
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Experimental Workflow and Methodologies
The acquisition and analysis of spectroscopic data for a compound like caffeic aldehyde
follow a structured workflow. This process ensures accurate and reproducible results for

structural confirmation and characterization.

General Workflow for Spectroscopic Analysis

Detailed Experimental Protocols
The following protocols are representative methodologies for obtaining the spectroscopic data

for caffeic aldehyde and similar phenolic compounds.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of caffeic aldehyde.

Materials and Instrumentation:

Caffeic aldehyde sample

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆)

NMR tubes (5 mm)

NMR Spectrometer (e.g., 300 MHz or higher)

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the caffeic aldehyde sample in 0.5-

0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully

dissolved. A small amount of a suitable internal standard (TMS) can be added.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

¹H NMR Acquisition:

Acquire the ¹H spectrum using a standard pulse sequence.

Set appropriate parameters, including the number of scans (typically 8-16 for good signal-

to-noise), relaxation delay, and spectral width.

¹³C NMR Acquisition:

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

Due to the low natural abundance of ¹³C, a larger number of scans will be required.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm) or the

residual solvent peak.

Integrate the peaks in the ¹H spectrum and identify the multiplicities and coupling

constants.

Objective: To identify the functional groups present in caffeic aldehyde.

Materials and Instrumentation:

Caffeic aldehyde sample

Potassium bromide (KBr, IR grade)

Mortar and pestle
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Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly mix a small amount of the caffeic aldehyde sample (1-2 mg) with

approximately 100-200 mg of dry KBr powder in an agate mortar.

Grind the mixture to a fine, uniform powder.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Spectral Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups of

caffeic aldehyde, such as the O-H, C-H, C=O, and C=C stretching vibrations.[1][2]

Objective: To determine the molecular weight and fragmentation pattern of caffeic aldehyde,

typically using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Instrumentation:

Caffeic aldehyde sample

HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid or acetic acid)

LC-MS system (e.g., UHPLC coupled to a Q-TOF or triple quadrupole mass spectrometer)
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C18 reversed-phase column

Procedure:

Sample Preparation:

Prepare a stock solution of caffeic aldehyde in a suitable solvent (e.g., methanol) at a

known concentration (e.g., 1 mg/mL).

Prepare working solutions by diluting the stock solution with the mobile phase.

LC-MS Analysis:

Set up the LC system with a suitable mobile phase gradient. A common mobile phase

consists of water with a small percentage of formic acid (Solvent A) and acetonitrile or

methanol with formic acid (Solvent B).[3]

Equilibrate the column with the initial mobile phase conditions.

Inject a small volume (e.g., 5-10 µL) of the sample solution.

The mass spectrometer can be operated in both positive and negative ion modes to detect

[M+H]⁺ and [M-H]⁻ ions, respectively.[3]

Set the mass spectrometer to scan a relevant m/z range (e.g., 100-500).

For tandem MS (MS/MS), select the precursor ion corresponding to caffeic aldehyde and

acquire the product ion spectrum.

Data Analysis:

Identify the molecular ion peak to confirm the molecular weight of caffeic aldehyde.

Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural

information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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